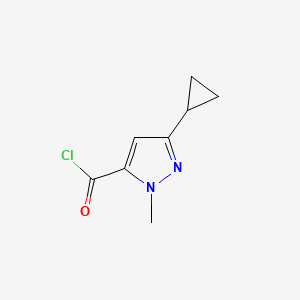
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is an organic compound belonging to the class of chromenes. Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring. This compound is characterized by the presence of a carbonyl chloride group attached to the second carbon of the chromene ring system. The (2S) designation indicates the specific stereochemistry of the molecule, where the substituent at the second carbon is in the S-configuration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with an aldehyde in the presence of an acid catalyst to form the chromene ring. The resulting chromene is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) may involve large-scale batch or continuous processes. The key steps include the preparation of the chromene intermediate, followed by chlorination under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated reactors and precise monitoring systems helps in optimizing the reaction conditions and minimizing by-products.
化学反应分析
Types of Reactions
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The chromene ring can undergo oxidation to form chromanones or chromones under the influence of oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of chromanones or chromones.
科学研究应用
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chromene ring system may also interact with biological membranes or receptors, influencing cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-chromene-2-carbonyl chloride: Lacks the stereochemistry designation and may have different biological activities.
2H-chromene-2-carbonyl chloride: Lacks the dihydro modification, resulting in different chemical reactivity and applications.
Chromone derivatives: Similar ring structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2H-1-Benzopyran-2-carbonylchloride,3,4-dihydro-,(2S)-(9CI) is unique due to its specific stereochemistry and the presence of the carbonyl chloride group, which imparts distinct reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
(2S)-3,4-dihydro-2H-chromene-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-4,9H,5-6H2/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOHRZNOVPCNMD-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@@H]1C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









